Methyl 7-bromo-2-mercapto-1H-benzo[d]imidazole-5-carboxylate
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Overview
Description
Methyl 7-bromo-2-mercapto-1H-benzo[d]imidazole-5-carboxylate is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromine atom at the 7th position, a mercapto group at the 2nd position, and a carboxylate ester at the 5th position, making it a unique and versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-bromo-2-mercapto-1H-benzo[d]imidazole-5-carboxylate typically involves the following steps:
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Nucleophiles: Amines, thiols.
Solvents: Acetonitrile, methanol.
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Methyl 7-bromo-2-mercapto-1H-benzo[d]imidazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities[][5].
Biological Studies: The compound is used in studies to understand the biological pathways and mechanisms of action of benzimidazole derivatives.
Industrial Applications: It can be used as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Methyl 7-bromo-2-mercapto-1H-benzo[d]imidazole-5-carboxylate involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
2-Mercapto-1H-benzo[d]imidazole: Lacks the bromine and ester groups, making it less versatile.
Methyl 2-mercapto-1H-benzo[d]imidazole-5-carboxylate: Lacks the bromine atom, which may affect its reactivity and biological activity.
Uniqueness
Methyl 7-bromo-2-mercapto-1H-benzo[d]imidazole-5-carboxylate is unique due to the presence of the bromine atom, which can enhance its reactivity and binding affinity in biological systems. The combination of the mercapto group and the ester functionality also provides a versatile platform for further chemical modifications .
Properties
Molecular Formula |
C9H7BrN2O2S |
---|---|
Molecular Weight |
287.14 g/mol |
IUPAC Name |
methyl 7-bromo-2-sulfanylidene-1,3-dihydrobenzimidazole-5-carboxylate |
InChI |
InChI=1S/C9H7BrN2O2S/c1-14-8(13)4-2-5(10)7-6(3-4)11-9(15)12-7/h2-3H,1H3,(H2,11,12,15) |
InChI Key |
OKMUCIXISSDVON-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C1)Br)NC(=S)N2 |
Origin of Product |
United States |
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